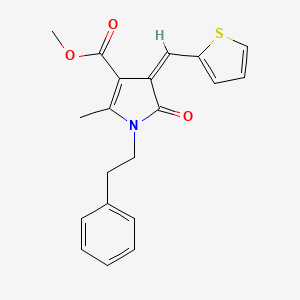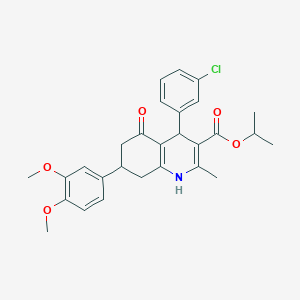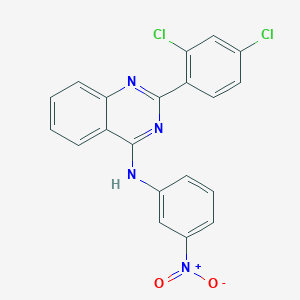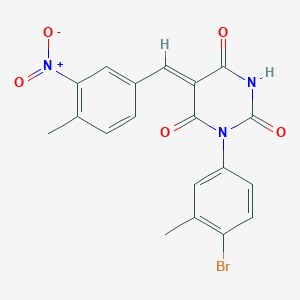![molecular formula C23H24N2O2S2 B11639332 ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B11639332.png)
ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]amino}benzoato de etilo es un compuesto orgánico complejo con una estructura única que incluye un núcleo de quinolina, anillos dithiólicos y una porción de benzoato de etilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]amino}benzoato de etilo generalmente implica múltiples pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar a través de la síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante como el nitrobenceno.
Introducción de anillos dithiólicos: Los anillos dithiólicos se introducen a través de una reacción de ciclización que involucra un ditiol adecuado y el derivado de quinolina.
Formación del grupo ilideno: El grupo ilideno se forma haciendo reaccionar el intermedio quinolina-ditiol con un aldehído o cetona apropiado.
Esterificación: El paso final involucra la esterificación del grupo amino con benzoato de etilo en condiciones ácidas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de cribado de alto rendimiento para identificar los catalizadores y reactivos más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los átomos de azufre en los anillos dithiólicos.
Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de quinolina, lo que puede conducir a la formación de derivados de dihidroquinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en presencia de una base.
Productos principales
Oxidación: Derivados oxidados con grupos sulfoxido o sulfona.
Reducción: Derivados de quinolina reducidos.
Sustitución: Derivados de amino sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, 4-{[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]amino}benzoato de etilo se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas rutas de reacción y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar las interacciones de los derivados de quinolina con los objetivos biológicos. Su potencial como marcador fluorescente o como ligando para iones metálicos es de particular interés.
Medicina
En la química medicinal, este compuesto se investiga por sus posibles propiedades terapéuticas. Los derivados de quinolina son conocidos por sus actividades antimicrobianas, antivirales y anticancerígenas, y este compuesto podría servir como un compuesto principal para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas. Su capacidad para formar complejos estables con metales lo hace útil en catálisis y ciencia de los materiales.
Mecanismo De Acción
El mecanismo de acción de 4-{[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]amino}benzoato de etilo implica su interacción con objetivos moleculares como enzimas o receptores. El núcleo de quinolina puede intercalarse con el ADN, mientras que los anillos dithiólicos pueden quelar iones metálicos, afectando diversas vías bioquímicas. El grupo éster puede mejorar la lipofilia del compuesto, facilitando su absorción celular.
Comparación Con Compuestos Similares
Compuestos similares
4-{[(1Z)-4,4,8-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]amino}benzoato de etilo: Estructura similar pero con diferentes posiciones del grupo metilo.
4,4,7,8-Tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolina: Carece de la porción de benzoato de etilo.
Derivados de quinolina: Diversos compuestos basados en quinolina con diferentes sustituyentes.
Unicidad
4-{[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]amino}benzoato de etilo es único debido a su combinación de un núcleo de quinolina, anillos dithiólicos y una porción de benzoato de etilo. Esta combinación confiere propiedades químicas y físicas distintas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C23H24N2O2S2 |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
ethyl 4-[(4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate |
InChI |
InChI=1S/C23H24N2O2S2/c1-6-27-22(26)15-7-9-16(10-8-15)24-21-19-17-11-13(2)14(3)12-18(17)25-23(4,5)20(19)28-29-21/h7-12,25H,6H2,1-5H3 |
Clave InChI |
DTRAPQHLFIKJGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639249.png)
![3-[(2E)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)quinolin-1(2H)-yl]propane-1-sulfonic acid](/img/structure/B11639254.png)

![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11639272.png)
![4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11639274.png)
![5-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B11639276.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11639288.png)
![7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11639306.png)



![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11639319.png)

![ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11639338.png)
